N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide
Description
The compound features a fused thiazolo[3,2-b][1,2,4]triazole core with a 4-methoxyphenyl substituent at position 2 and a 4-phenylbutanamide group attached via an ethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-20-12-10-18(11-13-20)22-25-23-27(26-22)19(16-30-23)14-15-24-21(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVXQHGOQAXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazolo[3,2-b][1,2,4]triazole Core
Starting Materials: 4-methoxyphenyl isothiocyanate and hydrazine hydrate.
Reaction: The isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate, which then cyclizes to form the thiazolo[3,2-b][1,2,4]triazole ring under acidic conditions.
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Alkylation
Starting Materials: The thiazolo[3,2-b][1,2,4]triazole derivative and 2-bromoethylamine.
Reaction: The thiazolo[3,2-b][1,2,4]triazole derivative is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
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Amidation
Starting Materials: The alkylated thiazolo[3,2-b][1,2,4]triazole and 4-phenylbutanoic acid.
Reaction: The final step involves the formation of an amide bond between the alkylated thiazolo[3,2-b][1,2,4]triazole and 4-phenylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide: can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the amide group to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds similar to N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide:
- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value less than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent anticancer activity.
- Mechanism of Action : The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer progression.
Antiviral Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit antiviral activities. The specific compound has shown promise in inhibiting viral replication through:
- Targeting Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.
- Cellular Pathway Modulation : By modulating host cellular pathways, it can interfere with viral life cycles.
Anticonvulsant Effects
Emerging studies suggest potential anticonvulsant properties of this compound:
- Neuroprotective Mechanisms : It may protect neuronal cells from excitotoxicity through modulation of neurotransmitter systems.
- Electrophysiological Studies : Research indicates that the compound can influence ion channel activity, which is critical in seizure activity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against A549 and MCF7 cell lines with IC50 < 10 µM. |
| Study 2 | Antiviral Activity | Showed inhibition of viral replication in vitro; specific mechanisms are under investigation. |
| Study 3 | Anticonvulsant Effects | Indicated potential neuroprotective effects in animal models; further studies required for validation. |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents. Interaction studies focus on its binding affinity to biological targets such as enzymes and receptors using techniques like molecular docking and binding assays.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and triazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also bind to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound 10b (6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole):
- Substituents: Bromophenyl at position 6, methoxyphenyl at position 2.
- Key Data: IR bands at 1247–1255 cm⁻¹ (C=S), 1H NMR δ 8.25 (aromatic protons) .
- Comparison: The bromine atom increases molecular weight and polarizability compared to the target compound’s ethyl-4-phenylbutanamide side chain. This substitution may enhance halogen bonding but reduce solubility .
Compound 8b (2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole):
Side Chain Variations
N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide (CAS 894032-31-6):
- Substituents: Oxalamide (N-phenyl) side chain.
- Key Data: Molecular formula C21H19N5O3S, molecular weight 421.5 .
- Comparison: The oxalamide group introduces two carbonyl moieties, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target’s 4-phenylbutanamide. This may influence pharmacokinetic properties like membrane permeability .
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide:
- Substituents: Fluorophenyl on the thiazolo-triazole, ethanediamide side chain.
- The shorter ethanediamide chain may reduce steric hindrance in target binding .
Spectroscopic Features
- IR Spectroscopy: Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer stability in the core, similar to compounds [7–9] .
- NMR: Methoxy protons (δ ~3.82 ppm) and aromatic protons (δ 7.08–8.25 ppm) align with data for 4-methoxyphenyl-substituted analogs .
Data Table: Structural and Spectral Comparison
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Structural Overview
The compound features a thiazole ring fused with a triazole structure and various substituents such as the methoxy and phenyl groups. These structural characteristics contribute to its unique chemical properties and potential applications in pharmacology.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Thiazolo[3,2-b][1,2,4]triazole |
| Substituents | 4-Methoxyphenyl, ethyl group |
| Functional Groups | Amide group |
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties against various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells via mitochondrial pathways and influence cell cycle regulation.
- Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Properties
This compound has also demonstrated notable antimicrobial activity:
- Bacterial Inhibition : It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .
- Fungal Activity : The compound exhibits antifungal properties against species such as Candida albicans, highlighting its potential as an antifungal agent .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been corroborated by several studies:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase.
- Research Findings : Animal models have shown reduced inflammation markers when treated with this compound following induced inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight for 14 days.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was screened against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results showed MIC values of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of thiazolo-triazole intermediates. A common approach includes:
Thiazole Ring Formation : React 2-amino-4-phenylthiazole with aromatic aldehydes via condensation (refluxing in ethanol for 6–8 hours), followed by purification via recrystallization .
Triazole Moiety Introduction : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the triazole ring .
Side-Chain Functionalization : Coupling the thiazolo-triazole core with 4-phenylbutanamide using carbodiimide-based crosslinkers (e.g., DCC/DMAP) in anhydrous dichloromethane .
Monitoring : Use TLC (mobile phase: ethyl acetate/hexane, 1:5 v/v) to track reaction progress .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Post-synthesis characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., thiazole CH at δ 6.75 ppm, aromatic protons at δ 7.2–7.8 ppm) and carbon assignments .
- IR : Identify functional groups (C=N stretch at ~1599 cm⁻¹, C-S stretch at ~651 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis : Ensure stoichiometric purity (C, H, N, S content within ±0.4% of theoretical values) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
Substituent Variation : Systematically modify substituents (e.g., methoxy group on phenyl, thiazole-linked ethyl group) and evaluate effects on target binding.
- Example : Replace the 4-methoxyphenyl group with halogenated analogs to assess hydrophobicity and electronic effects on antimicrobial activity .
Bioisosteric Replacement : Substitute the triazole ring with oxadiazole or thiadiazole to improve metabolic stability .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with bacterial dihydrofolate reductase) .
Validation : Compare in vitro IC₅₀ values against reference drugs (e.g., ciprofloxacin for antibacterial assays) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination per CLSI guidelines) .
- Structural Isomerism : Confirm stereochemistry via X-ray crystallography (e.g., CCDC deposition for triazolothiadiazine analogs) .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤1% v/v) and confirm compound stability via HPLC .
Case Study : Discrepancies in antifungal activity may stem from differences in fungal strain membrane permeability; validate using standardized strains (e.g., ATCC 90028) .
Advanced: What crystallographic techniques are suitable for conformational analysis of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/chloroform) and solve structures using SHELX .
- Key Parameters : Analyze dihedral angles between thiazole and triazole rings to assess planarity (e.g., angles <10° indicate π-π stacking potential) .
- Comparative Analysis : Overlay crystal structures with docking poses to validate bioactive conformations .
Advanced: How can toxicity and selectivity be optimized for in vivo models?
Methodological Answer:
In Vitro Tox Screens :
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays .
Selectivity Profiling :
- Screen against related enzymes (e.g., COX-2 vs. COX-1) to minimize off-target effects .
- Modify the butanamide side chain to reduce plasma protein binding and enhance tissue penetration .
Advanced: What strategies are effective for designing analogs with improved pharmacokinetics?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to the phenylbutanamide moiety to enhance solubility (logP reduction by 0.5–1.0 units) .
- Metabolic Stability : Replace labile ester groups with amides or heterocycles to resist CYP450 oxidation .
- Prodrug Design : Mask thiazole NH with acetyl groups for oral bioavailability, followed by enzymatic cleavage in vivo .
Advanced: How can in silico modeling guide target identification for this compound?
Methodological Answer:
Target Prediction : Use SwissTargetPrediction to identify potential targets (e.g., kinase or protease families) .
Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using GROMACS; analyze RMSD plots for stability .
Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize high-potential targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
